REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH3:19])[N:5]=[C:6]([NH:8][S:9]([C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)(=[O:11])=[O:10])[N:7]=1.[Ag:20].CC1C=CN=C(NS(C2C=CC(N)=CC=2)(=O)=O)N=1>>[CH3:19][C:4]1[N:5]=[C:6]([NH:8][S:9]([C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)(=[O:11])=[O:10])[N:7]=[C:2]([CH3:1])[CH:3]=1.[Ag+:20] |f:1.2,3.4|
|
Name
|
|
Quantity
|
27.83 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(N=C(N1)NS(=O)(=O)C=2C=CC(=CC2)N)C
|
Name
|
silver sulfamerazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ag].CC=1C=CN=C(N1)NS(=O)(=O)C=2C=CC(=CC2)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a fine white powder
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.[Ag+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |